molecular formula C20H19N3O2S B11042985 [3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](1-methyl-1H-indol-3-yl)methanone

[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](1-methyl-1H-indol-3-yl)methanone

Cat. No.: B11042985
M. Wt: 365.5 g/mol
InChI Key: JRQRSJNLMNLANS-UHFFFAOYSA-N
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Description

3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a unique structure that combines a thienopyridine core with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic synthesis. The process begins with the preparation of the thienopyridine core, followed by the introduction of the indole moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce various functional groups.

Scientific Research Applications

3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone lies in its combined thienopyridine and indole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-(1-methylindol-3-yl)methanone

InChI

InChI=1S/C20H19N3O2S/c1-11-8-12(10-25-3)16-17(21)19(26-20(16)22-11)18(24)14-9-23(2)15-7-5-4-6-13(14)15/h4-9H,10,21H2,1-3H3

InChI Key

JRQRSJNLMNLANS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CN(C4=CC=CC=C43)C)N)COC

Origin of Product

United States

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